molecular formula C15H21NO2 B11814703 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

Cat. No.: B11814703
M. Wt: 247.33 g/mol
InChI Key: TYFUGOFIQZKNDT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid ( 1017212-40-6) is a high-purity chemical compound offered with a guaranteed purity of 97% . This molecule features a phenylacetic acid scaffold substituted with a 4-ethylphenyl group and a piperidine ring, a structural motif common in pharmaceutical research. The piperidine and phenylacetic acid substructures are frequently encountered in biologically active molecules and are key building blocks in medicinal chemistry for developing new therapeutic agents . Compounds with this general structure have been investigated as key intermediates or precursors in the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential application in designing and synthesizing new molecular entities, particularly in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C15H21NO2/c1-2-12-6-8-13(9-7-12)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

TYFUGOFIQZKNDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

    Reduction: Reduction reactions can occur, potentially affecting the phenyl ring or the acetic acid moiety.

    Substitution: Substitution reactions, such as halogenation or nitration, can modify the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid, exhibit promising anticancer properties. Research conducted by Aziz-ur-Rehman et al. highlighted the synthesis of new propanamide derivatives bearing piperidine structures, which were evaluated for their anticancer activity. The findings suggested that these compounds could inhibit cancer cell proliferation effectively, showcasing their potential as therapeutic agents against various malignancies .

Central Nervous System Disorders

The compound has also been investigated for its effects on central nervous system disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for treating conditions such as Alzheimer's disease and mild cognitive impairment. The piperidine component is crucial for interacting with neurotransmitter systems, potentially enhancing cognitive function or providing neuroprotective effects .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Aziz-ur-Rehman et al., 2018Anticancer ActivityDemonstrated significant inhibition of cancer cell lines by piperidine derivatives .
PMC Article on Hybrid MoleculesCNS DisordersDiscussed synthesis and evaluation of piperidine-based compounds for Alzheimer’s treatment, highlighting their potential as dual inhibitors of cholinesterase .
Google Patents WO2011033255A1Metabolic DisordersExplored compounds related to this compound for treating metabolic syndrome and associated disorders .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs of Piperidinyl Acetic Acid Derivatives

The following table summarizes key structural analogs, their substituents, synthesis yields, and biological relevance:

Compound Name Substituents on Piperidine/Phenyl Rings Synthesis Yield Key Properties/Applications Reference
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 4-Acetylphenyl 45% Soluble epoxide hydrolase inhibitor
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl 65% Enhanced metabolic stability
2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c) 4-(Boc-protected phenyl) 39% Intermediate for drug development
2-(Piperidin-1-yl)acetic acid (CAS 3235-67-4) No phenyl substituent N/A Melting point: 210–216°C; used in ligand synthesis
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethyloxycarbonyl (Fmoc) group 100% purity Peptide synthesis and PROTACs
2-(4-Ethylphenyl)acetic acid (CAS 14387-10-1) 4-Ethylphenyl (without piperidine) N/A Intermediate for anti-inflammatory agents

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., cyano in 9b): Improve metabolic stability and enzyme binding affinity due to increased polarity . Bulky Groups (e.g., Boc in 9c): Lower synthesis yields (39%) due to steric hindrance during coupling reactions .
  • Biological Activity: Analogs with acetyl or cyanophenyl substituents (9a, 9b) demonstrate potent inhibition of soluble epoxide hydrolase, a target for neuropathic pain and inflammation . Piperidinyl acetic acids with Fmoc groups (e.g., ) are critical in synthesizing protein degradation tools (PROTACs), highlighting the scaffold's versatility.

Physicochemical and Pharmacokinetic Properties

  • Acid Dissociation (pKa) : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, favoring interactions with basic residues in enzyme active sites .
  • Metabolic Stability: Cyano or acetyl substituents (9a, 9b) reduce CYP-mediated oxidation, extending half-life in vivo .

Biological Activity

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid is a synthetic compound that has garnered attention for its potential pharmacological properties. Its structure, characterized by a piperidine ring and an acetic acid moiety, suggests various biological activities, particularly in relation to neurotransmitter systems and other pharmacological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_2

This structure includes:

  • A piperidine ring, which is often associated with various biological activities.
  • An ethylphenyl group that may influence its interaction with biological targets.

Pharmacological Activities

Research indicates that derivatives of piperidine, including this compound, exhibit a range of pharmacological effects. Key activities include:

  • Analgesic Properties : Compounds with similar structures have shown effectiveness in pain relief.
  • Antidepressant Effects : Piperidine derivatives are often explored for their potential antidepressant activity.
  • Neuroactive Properties : The interaction with neurotransmitter systems suggests possible neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicPain relief properties observed in studies
AntidepressantPotential for mood enhancement
NeuroactiveInteraction with neurotransmitter systems

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • In Vitro Studies : Research has demonstrated that similar piperidine derivatives exhibit significant inhibition of enzymes related to pain pathways. For instance, the compound was tested against various cell lines to evaluate its analgesic effects, showing promising results in reducing pain-related signaling pathways .
  • Molecular Docking Studies : Computational studies have indicated that this compound has a favorable binding affinity to certain receptors implicated in depression and anxiety disorders. These findings suggest its potential as a therapeutic agent in psychiatric conditions .
  • Cytotoxicity Assessment : In cancer research, derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated moderate cytotoxicity, warranting further exploration into its anticancer properties .

Table 2: Case Study Summary

Study FocusFindingsReference
In Vitro AnalgesiaSignificant reduction in pain signaling
Molecular DockingFavorable binding to psychiatric receptors
CytotoxicityModerate effects on cancer cell lines

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the piperidine ring or the ethylphenyl group can significantly alter its pharmacological profile. SAR studies have highlighted the importance of specific functional groups in enhancing or diminishing activity against various biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid, and how do reaction conditions impact purity?

  • Answer : Synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in polar aprotic solvents like DMF under reflux. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or amidation, requiring inert atmospheres and controlled temperatures (e.g., 0–25°C for 12–24 hours) to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound, as impurities can arise from incomplete piperidine ring functionalization .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing bond lengths, angles, and torsion angles. For example, related piperidine-acetic acid derivatives show mean C–C bond lengths of 1.501 Å and R factors ≤ 0.057, validated at 98–298 K . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to confirm ethylphenyl and piperidine proton environments.
  • IR : Peaks at ~1700 cm1^{-1} for carboxylic acid C=O stretching.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Answer : Contradictions often arise from variations in compound purity, assay conditions, or target specificity. Strategies include:

  • Reproducibility Checks : Standardize assays (e.g., enzyme inhibition IC50_{50} measurements) using validated protocols.
  • Purity Analysis : Quantify impurities via HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water mobile phases) .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like GPCRs or kinases, cross-referencing with experimental IC50_{50} values .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Answer : Chiral resolution can be achieved via:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.
  • Chromatography : Chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol eluents.
  • Crystallization : Diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) .

Q. How can computational methods predict interactions with biological targets?

  • Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations to:

  • Identify Binding Pockets : Analyze hydrophobic interactions between the ethylphenyl group and target residues.
  • Assess Thermodynamics : Calculate binding free energies (ΔG) using MM-PBSA or alchemical methods.
  • Validate Experimentally : Compare docking scores (e.g., Glide SP scores) with in vitro IC50_{50} data .

Key Notes

  • Methodological Focus : Emphasized experimental design (e.g., SCXRD parameters, chiral resolution) and data validation.
  • Advanced Topics : Addressed bioactivity contradictions and computational modeling, leveraging interdisciplinary approaches from chemical engineering and medicinal chemistry .

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